2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine

Medicinal Chemistry Physicochemical Properties Synthetic Intermediates

Medicinal chemists require tetrahydropyran-substituted pyrimidine building blocks for kinase inhibitor programs but often face limited solubility and poor selectivity with generic analogs. 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine (CAS 954229-31-3) directly addresses this gap: • Reactive 2-chloro handle enables rapid parallel SNAr with amines (DIPEA/DMF, 80°C) for library synthesis. • Tetrahydropyran motif improves aqueous solubility (>100 μM) and target selectivity vs. phenyl/cyclohexyl analogs. • 95% purity grade ensures reliable batch-to-batch consistency for preclinical scale-up.

Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
CAS No. 954229-31-3
Cat. No. B1344106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine
CAS954229-31-3
Molecular FormulaC9H12ClN3O
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1COCCC1NC2=NC(=NC=C2)Cl
InChIInChI=1S/C9H12ClN3O/c10-9-11-4-1-8(13-9)12-7-2-5-14-6-3-7/h1,4,7H,2-3,5-6H2,(H,11,12,13)
InChIKeyWKRCEVOXEOAZEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine (CAS 954229-31-3): Procurement-Grade Pyrimidine Building Block for Kinase-Targeted Synthesis


2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine (CAS 954229-31-3) is a 2‑chloro‑4‑aminopyrimidine derivative functionalized with a tetrahydropyran (oxane) group. This compound is primarily used as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds . The tetrahydropyran moiety enhances solubility and modulates three-dimensional molecular shape, a feature commonly exploited in drug discovery to improve target binding . The 2‑chloro group provides a reactive handle for further derivatization, while the 4‑amino‑tetrahydropyranyl moiety mimics privileged structural motifs found in approved therapeutics .

Why Generic 2‑Chloro‑4‑aminopyrimidine Substitution Fails: The Tetrahydropyran Advantage in 954229-31-3


Generic 2‑chloro‑4‑aminopyrimidine building blocks lack the tetrahydropyran substituent, which critically alters lipophilicity, solubility, and three‑dimensional geometry. Without this moiety, downstream compounds often suffer from reduced kinase selectivity and poor pharmacokinetic profiles . The tetrahydropyran group in 954229-31-3 mimics the saturated oxygen heterocycle found in numerous FDA‑approved kinase inhibitors, enabling medicinal chemists to introduce conformational constraint and improve ligand‑target complementarity early in lead optimization [1]. Substituting with a simple alkyl or aryl amine analog forfeits these stereoelectronic benefits, potentially leading to higher attrition rates in preclinical development .

Quantitative Differentiation of 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine (954229-31-3) Against Close Analogs


Predicted Physicochemical Profile: Boiling Point and Lipophilicity vs. Unsubstituted 2‑Chloro‑4‑aminopyrimidine

2‑Chloro‑N‑tetrahydro‑2H‑pyran‑4‑ylpyrimidin‑4‑amine (954229-31-3) exhibits a predicted boiling point of 417.4 ± 35.0 °C and a predicted density of 1.328 ± 0.06 g/cm³ . In contrast, the unsubstituted parent scaffold 2‑chloro‑4‑aminopyrimidine has a significantly lower reported boiling point of 270–272 °C [1]. The ~147 °C elevation in boiling point reflects the increased molecular weight and hydrogen‑bonding capacity conferred by the tetrahydropyran group, which directly impacts purification protocols and storage considerations. Additionally, the predicted pKa of 2.63 ± 0.10 for 954229-31-3 indicates a weakly basic character that may influence salt formation and solubility in aqueous buffers compared to the parent scaffold.

Medicinal Chemistry Physicochemical Properties Synthetic Intermediates

Purity Benchmarks for Reliable Structure‑Activity Relationship (SAR) Studies: 97% vs. 95% Grade

Commercially available 2‑chloro‑N‑tetrahydro‑2H‑pyran‑4‑ylpyrimidin‑4‑amine is supplied at 97% purity by HPLC . A competing vendor offers the same compound at 95% purity . The 2% absolute difference, while seemingly modest, becomes critical when this building block is used in multi‑step syntheses where impurities can propagate, leading to complex by‑product mixtures that confound SAR interpretation or require extensive chromatography. For a 10‑gram‑scale reaction, the 97% purity material contains 0.3 g of impurities versus 0.5 g for the 95% grade—a 40% reduction in contaminant load [1].

Analytical Chemistry Medicinal Chemistry Quality Control

Conformational Constraint via Tetrahydropyran: Enhanced Kinase Selectivity Potential

The tetrahydropyran (oxane) substituent in 954229-31-3 introduces a conformationally restricted, oxygen‑containing six‑membered ring. This motif is a privileged structure in kinase inhibitor design, as evidenced by its presence in FDA‑approved drugs such as Palbociclib (CDK4/6 inhibitor) and Ribociclib (CDK4/6 inhibitor) . While no direct kinase profiling data is publicly available for 954229-31-3 itself, class‑level SAR from 2,4‑disubstituted pyrimidines demonstrates that replacing a flexible alkyl amine with a cyclic ether can improve kinase selectivity by 5‑ to 20‑fold [1]. Specifically, a study of 7H‑pyrrolo[2,3‑d]pyrimidin‑4‑amine inhibitors found that compounds bearing a tetrahydropyran moiety exhibited IC₅₀ values of 2.6 nM against TgCDPK1, whereas closely related analogs lacking this group showed >50 nM potency [2]. This suggests that 954229-31-3, as a precursor, enables the construction of downstream inhibitors with superior selectivity profiles compared to those derived from simpler 2‑chloro‑4‑aminopyrimidine building blocks.

Kinase Inhibition Structure‑Based Drug Design Medicinal Chemistry

Synthetic Utility: Chloro Leaving Group Enables Diversification to Kinase‑Focused Libraries

The 2‑chloro substituent on the pyrimidine ring of 954229-31-3 serves as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions. This allows rapid diversification into a variety of 2‑amino‑, 2‑alkoxy‑, or 2‑thio‑substituted pyrimidines, which are common cores in kinase inhibitor libraries [1]. In contrast, the corresponding 2‑methyl or 2‑unsubstituted analogs require harsher conditions (e.g., Pd‑catalyzed cross‑coupling) or lack this versatile derivatization point. Comparative reactivity studies on 2‑chloropyrimidines versus 2‑bromopyrimidines indicate that the chloro derivative offers a balanced reactivity profile: sufficiently electrophilic for SNAr under mild conditions, yet less prone to decomposition than the bromo analog [2].

Organic Synthesis Combinatorial Chemistry Kinase Inhibitors

Optimal Deployment Scenarios for 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine (954229-31-3) in Drug Discovery


Rapid Assembly of Tetrahydropyran‑Containing Kinase Inhibitor Libraries via SNAr Diversification

Medicinal chemistry teams aiming to explore structure‑activity relationships around the pyrimidine C2 position can leverage 954229-31-3 as a common intermediate. The 2‑chloro group undergoes facile SNAr with a range of primary and secondary amines under mild conditions (e.g., DIPEA in DMF at 80 °C), enabling parallel synthesis of 24–96 analogs in a single week . The tetrahydropyran moiety remains intact throughout, ensuring that each library member retains the conformational constraint beneficial for kinase selectivity . This approach circumvents the need for late‑stage tetrahydropyran introduction, which often requires low‑yielding Mitsunobu reactions or reductive aminations .

Synthesis of DNA‑PK and PI3K Inhibitor Precursors with Pre‑Installed Solubilizing Group

The tetrahydropyran ring in 954229-31-3 is a well‑validated solubilizing motif in PI3K/mTOR and DNA‑PK inhibitor programs . By starting with this building block, chemists can directly access advanced intermediates such as 2‑(substituted)‑N‑(tetrahydro‑2H‑pyran‑4‑yl)pyrimidin‑4‑amines. These intermediates have been shown to exhibit improved aqueous solubility (often >100 μM) compared to their phenyl or cyclohexyl counterparts, facilitating both in vitro assay performance and in vivo formulation . The 97% purity grade ensures that these solubility advantages are not confounded by hydrophobic impurities that could artificially depress measured kinetic solubility.

Agrochemical Lead Optimization Requiring Metabolic Stability

The pyrimidine core is a recurring scaffold in modern agrochemicals, including fungicides and herbicides. The tetrahydropyran group in 954229-31-3 can serve as a bioisostere for metabolically labile alkyl or aryl substituents, potentially increasing oxidative stability in plant or soil matrices . Although direct agricultural application data for this specific compound are not public, the structural precedent of tetrahydropyran‑containing pyrimidines in the patent literature for crop protection suggests that 954229-31-3 is a strategic starting material for exploring new chemical space in agrochemical discovery .

Pre‑Clinical Candidate Scale‑Up: Reliable Supply with Documented Quality Metrics

For research programs advancing a lead series containing the tetrahydropyranyl‑pyrimidine motif into pre‑clinical development, procuring a high‑purity, well‑characterized building block is essential. 954229-31-3 is available from multiple reputable suppliers with full analytical documentation (COA, MSDS) and is not classified as hazardous for transport . This simplifies import/export logistics and ensures batch‑to‑batch consistency during scale‑up from milligram to multi‑gram synthesis . The compound's predicted boiling point (417 °C) and storage recommendation (cool, dry place) provide clear handling guidelines for kilo‑lab operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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